molecular formula C18H14ClN3O5S B2877098 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 681229-93-6

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2877098
CAS No.: 681229-93-6
M. Wt: 419.84
InChI Key: RLBWIFQOBTXTNU-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H14ClN3O5S and its molecular weight is 419.84. The purity is usually 95%.
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Biological Activity

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O5S, with a molecular weight of approximately 419.84 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of related nitrobenzamide derivatives. For instance, a study on various N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their effectiveness as α-glucosidase and α-amylase inhibitors. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against these enzymes .

CompoundIC50 (α-glucosidase)IC50 (α-amylase)
This compoundTBDTBD
Reference Compound (Acarbose)39.48 μM5.60 μM

The mechanism involves hydrogen bonding and hydrophobic interactions with the active sites of the enzymes, suggesting that modifications to the compound could optimize its efficacy .

Case Studies

  • In Vitro Studies : A series of in vitro tests demonstrated that compounds structurally similar to this compound displayed varying degrees of inhibitory activity against α-glucosidase and α-amylase enzymes. The most active derivatives were identified based on their IC50 values and were further analyzed through molecular docking studies to elucidate binding interactions .
  • Molecular Docking Studies : Molecular docking simulations revealed that modifications to the nitrobenzamide framework could enhance binding affinity to target enzymes. The binding energies observed in these simulations ranged from -8.0 to -9.7 kcal/mol for various derivatives, indicating strong interactions with enzyme active sites .

Properties

IUPAC Name

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c1-26-11-4-6-16(27-2)12(8-11)14-9-28-18(20-14)21-17(23)13-7-10(19)3-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBWIFQOBTXTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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